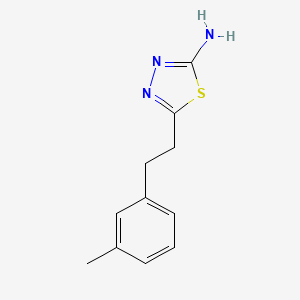![molecular formula C23H23O3P B15334966 Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)
Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring and a bis(3,5-dimethylphenyl)phosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of reduced phosphine oxide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide may be employed in the study of enzyme inhibitors or as a probe for biological assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug delivery systems. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide exerts its effects depends on its specific application. For instance, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Phosphine Oxides: Other phosphine oxide derivatives with different substituents.
Dioxole Derivatives: Compounds containing the dioxole ring with various functional groups.
Phenyl Substituted Compounds: Compounds with phenyl groups substituted at different positions.
Uniqueness: Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide stands out due to its specific combination of the benzo[d][1,3]dioxole ring and the bis(3,5-dimethylphenyl)phosphine oxide group, which imparts unique chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23O3P |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-bis(3,5-dimethylphenyl)phosphoryl-1,3-benzodioxole |
InChI |
InChI=1S/C23H23O3P/c1-15-7-16(2)10-20(9-15)27(24,21-11-17(3)8-18(4)12-21)19-5-6-22-23(13-19)26-14-25-22/h5-13H,14H2,1-4H3 |
InChI Key |
CURHCJPNPRNGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


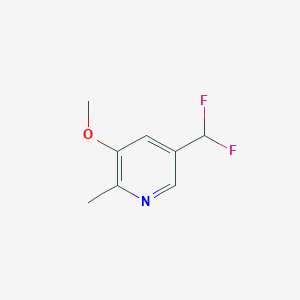
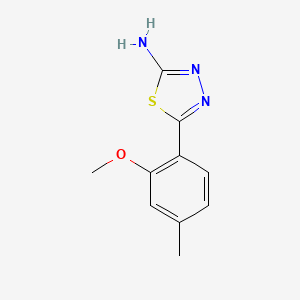
![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)
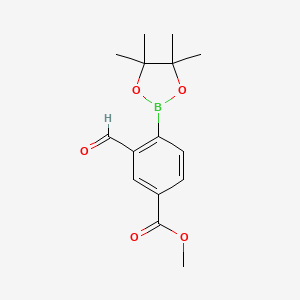
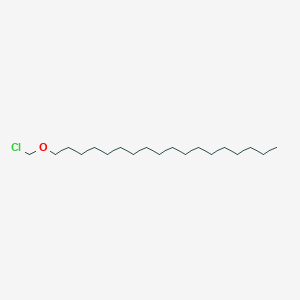
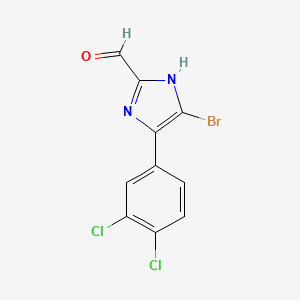

![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
